molecular formula C30H44N6O B1194536 UNC3133

UNC3133

Cat. No.: B1194536
M. Wt: 504.723
InChI Key: LZOJVTCTBSNNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UNC3133 is a potent and selective small-molecule inhibitor targeting Mer tyrosine kinase (MerTK), a receptor tyrosine kinase implicated in oncogenic signaling and immune modulation. MerTK overexpression is observed in various cancers, including leukemia, melanoma, and solid tumors, where it promotes tumor cell survival, chemoresistance, and immunosuppression .

Properties

Molecular Formula

C30H44N6O

Molecular Weight

504.723

IUPAC Name

15-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-17H-2-aza-1(2,7)-pyrrolo[2,3-d]pyrimidinacyclotetradecaphan-10-ol

InChI

InChI=1S/C30H44N6O/c1-34-17-19-35(20-18-34)22-24-11-13-25(14-12-24)28-23-36-16-8-6-10-26(37)9-5-3-2-4-7-15-31-30-32-21-27(28)29(36)33-30/h11-14,21,23,26,37H,2-10,15-20,22H2,1H3,(H,31,32,33)

InChI Key

LZOJVTCTBSNNNT-UHFFFAOYSA-N

SMILES

OC(CCCC1)CCCCCCCNC2=NC=C3C(N1C=C3C4=CC=C(CN5CCN(C)CC5)C=C4)=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

UNC3133, UNC-3133, UNC 3133

Origin of Product

United States

Comparison with Similar Compounds

Key Pharmacological Properties :

  • IC50 Values : MerTK (3.0 nM), Axl (17 nM), Tyro3 (3.31 nM), and Flt3 (6.6 nM) .
  • Pharmacokinetics : Oral bioavailability (%F) of 16%, with a plasma half-life (T1/2) of 1.59 hours and a maximal plasma concentration (Cmax) of 0.023 µM after oral administration .
  • Chemical Profile : Molecular formula C30H44N6O, molecular weight 504.72 g/mol, and stability in powder form at -20°C .

UNC3133's dual mechanism—suppressing tumor cell survival and reorienting innate immunity—positions it as a promising therapeutic candidate. However, its selectivity and pharmacokinetic limitations necessitate comparative analysis with similar compounds.

Comparative Analysis with Analogous Compounds

Structural and Mechanistic Comparison

This compound belongs to a class of macrocyclic inhibitors designed to optimize kinase binding through conformational flexibility and hydrogen bonding. Its structure includes a tyrosine chain and cyclohexyl moiety, features shared with earlier analogs like compound 82 (MerTK IC50 = 65 nM) but refined for enhanced potency .

Key Structural Analogues :

UNC2025: A non-macrocyclic MerTK inhibitor (IC50 = 15 nM) with overlapping Flt3 inhibition (IC50 = 1.2 nM). Unlike this compound, it exhibits stronger Flt3 activity, which may contribute to off-target effects .

MRX2843: A MerTK-selective inhibitor with minimal Axl/Tyro3 cross-reactivity. Its non-macrocyclic structure confers improved selectivity but reduced potency (MerTK IC50 = 12 nM) compared to this compound .

ONO7475: A dual MerTK/Axl inhibitor with balanced activity (MerTK IC50 = 1.3 nM; Axl IC50 = 1.7 nM). Its non-macrocyclic design contrasts with this compound’s scaffold .

Table 1: Structural and Activity Comparison

Compound MerTK IC50 (nM) Flt3 IC50 (nM) Selectivity Issues Macrocyclic?
This compound 3.0 6.6 Axl (17 nM), Tyro3 (3.31 nM) Yes
UNC2025 15 1.2 Flt3 inhibition No
MRX2843 12 >1,000 Minimal off-target No
ONO7475 1.3 N/A Axl (1.7 nM) No

Sources:

Selectivity Profiles

This compound demonstrates moderate selectivity, inhibiting MerTK at 3.0 nM but showing cross-reactivity with Axl, Tyro3, and Flt3. In kinase panel assays, this compound inhibited 8 tyrosine kinases and 4 serine/threonine kinases by >50% at 100× its MerTK IC50, highlighting its polypharmacology risks . In contrast:

  • R428 (Bemcentinib) : A selective Axl inhibitor (Axl IC50 = 14 nM) with negligible MerTK/Tyro3 activity .
  • TP0903 : A dual Axl/MerTK inhibitor (Axl IC50 = 9 nM; MerTK IC50 = 13 nM) but with broader kinase off-target effects .

Table 2: Selectivity Challenges

Compound MerTK IC50 (nM) Off-Target Kinases Inhibited (>50% at 100× IC50)
This compound 3.0 12 kinases (8 tyrosine, 4 serine/threonine)
UNC2025 15 Flt3, TrkA, RET
MRX2843 12 None reported

Pharmacokinetic and Pharmacodynamic Considerations

This compound’s oral bioavailability (16%) and short half-life (1.59 hours) limit its clinical utility compared to analogs like UNC2025 , which has a longer T1/2 (~4 hours) and higher %F (~30%) in preclinical models . Additionally, this compound’s cellular activity assessments require pervanadate pretreatment to stabilize phosphorylated MerTK, a methodological constraint that may confound translational relevance .

Table 3: Pharmacokinetic Parameters

Compound T1/2 (h) %F Cmax (µM)
This compound 1.59 16 0.023
UNC2025 ~4.0 ~30 0.12
ONO7475 6.2 45 1.5

Sources:

Clinical and Preclinical Development

While this compound remains in preclinical studies, MRX2843 and ONO7475 have advanced to early-phase trials for solid tumors and leukemia, respectively . Approved non-selective TKIs like cabozantinib (targets MerTK, Axl, VEGFR2) highlight the trade-off between broad-spectrum activity and toxicity—a challenge this compound aims to address through MerTK selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
UNC3133
Reactant of Route 2
UNC3133

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.